

BAY1163877 vs. AZD4547 in FGFR-driven cancers

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Compound of Interest

Compound Name: BAY1163877

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A Comparative Guide to FGFR Inhibitors: **BAY1163877** (Rogaratinib) vs. AZD4547 in FGFR-Driven Cancers

This guide provides a detailed comparison of two prominent fibroblast growth factor receptor (FGFR) inhibitors, **BAY1163877** (rogaratinib) and AZD4547, for researchers, scientists, and drug development professionals. The information is compiled from preclinical and clinical studies to offer an objective overview of their performance, supported by experimental data.

Introduction to FGFR Inhibition in Oncology

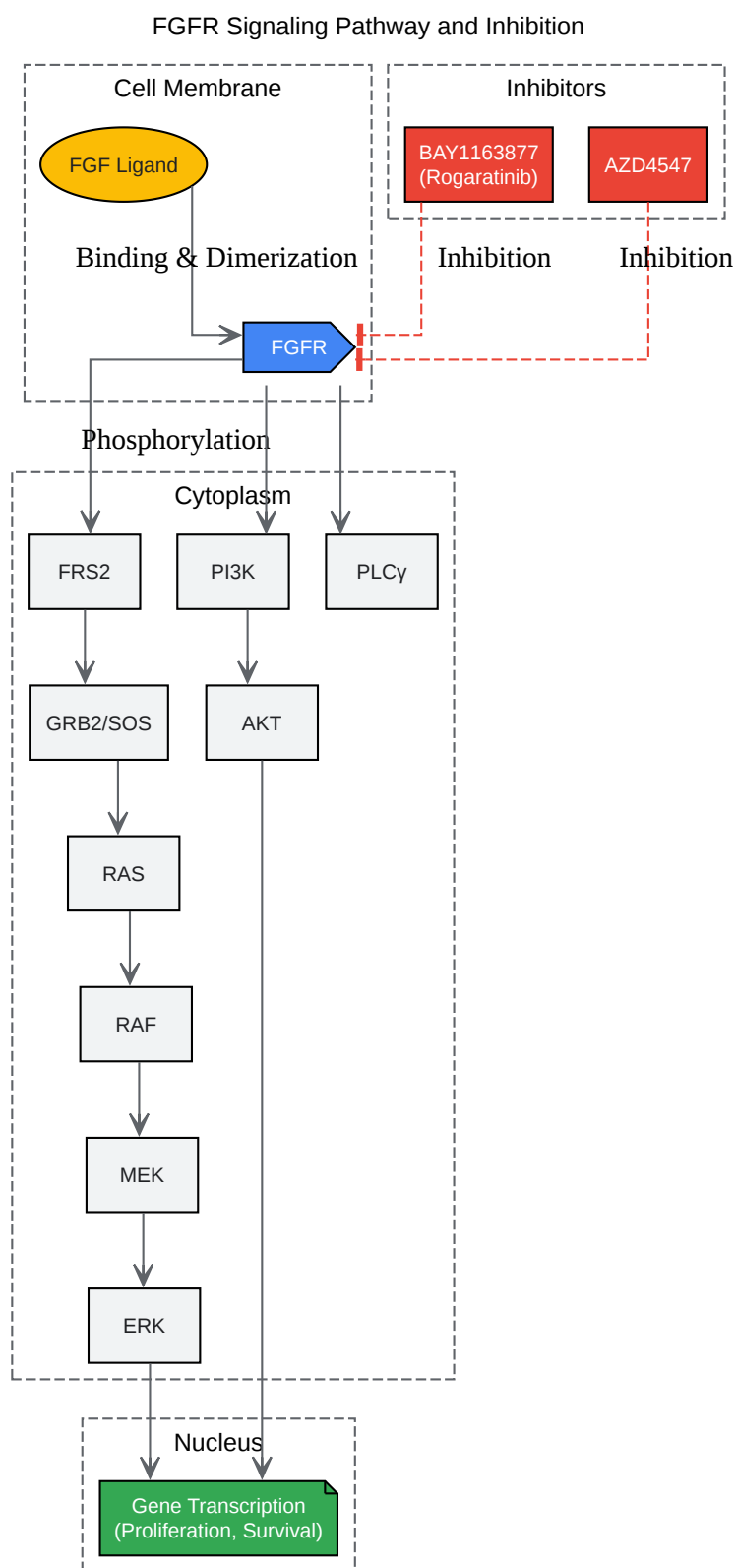
The fibroblast growth factor (FGF) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and angiogenesis.^[1] Aberrant activation of this pathway, through FGFR gene amplification, mutations, or fusions, is a known driver in various cancers, making FGFRs a compelling therapeutic target.^{[1][2][3]} Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have emerged as a promising therapeutic strategy. This guide focuses on two such inhibitors: rogaratinib (**BAY1163877**), a potent and selective pan-FGFR inhibitor, and AZD4547, a selective inhibitor of FGFR1, 2, and 3.^{[2][4][5]}

Mechanism of Action and Downstream Signaling

Both rogaratinib and AZD4547 are ATP-competitive inhibitors that bind to the kinase domain of FGFRs, thereby blocking their autophosphorylation and subsequent activation of downstream signaling pathways.^{[2][6]} The primary signaling cascades affected are the RAS-RAF-MEK-ERK

(MAPK) and the PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
[2][7][8]

Inhibition of FGFR by these compounds leads to a dose-dependent decrease in the phosphorylation of FGFR itself and key downstream effectors like FRS2, ERK1/2, and AKT.[1]
[2][7] The anti-proliferative effects of both drugs are primarily mediated through the inhibition of the FGFR/ERK pathway.[2]



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Caption: FGFR signaling pathway and points of inhibition by **BAY1163877** and AZD4547.

Comparative Performance Data

Biochemical Activity

Both rogaratinib and AZD4547 demonstrate high potency against FGFR isoforms in biochemical assays. Rogaratinib is a pan-FGFR inhibitor, targeting all four members of the FGFR family, while AZD4547 is more selective for FGFR1, 2, and 3.[\[2\]](#)[\[5\]](#)

Inhibitor	Target	IC50 (nM)	Kd (nM)
BAY1163877 (Rogaratinib)	FGFR1	1.8 [2] , 11.2 [9]	1.6 [2]
	FGFR2	<1 [2] [9]	5.0 [2]
	FGFR3	9.2 [2]	7.8 [2]
	FGFR4	1.2 [2]	7.6 [2]
AZD4547	FGFR1	0.2 [10]	-
	FGFR2	2.5 [10]	-
	FGFR3	1.8 [10]	-
	VEGFR2 (KDR)	24 [11]	-

Table 1: Comparative biochemical activity of **BAY1163877** and AZD4547 against FGFRs.

Cellular Activity

In cellular assays, both inhibitors show potent anti-proliferative activity in cancer cell lines with FGFR alterations. The efficacy often correlates with the level of FGFR expression or the presence of activating mutations.[\[2\]](#)[\[12\]](#)

Inhibitor	Cell Line	Cancer Type	FGFR Alteration	GI50/IC50 (nM)
BAY1163877 (Rogaratinib)	DMS-114	Lung Cancer	FGFR1 amplification	36-244[9]
NCI-H1581	Lung Cancer	FGFR1 amplification	36-244[9]	
AZD4547	Cell lines with amplified FGFR1	Lung Cancer	FGFR1 amplification	3-111[12]
OVCAR3, OVCAR8, ES2, A2780	Ovarian Cancer	-	~7,180-11,460[1]	

Table 2: Comparative cellular activity of **BAY1163877** and AZD4547 in various cancer cell lines.

In Vivo Efficacy

Both rogaratinib and AZD4547 have demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers.

BAY1163877 (Rogaratinib):

- In a DMS-114 lung cancer xenograft model, rogaratinib administered orally at 50 mg/kg twice daily showed potent tumor growth inhibition.[2]
- Efficacy in xenograft models has been shown to strongly correlate with FGFR mRNA expression levels.[2]

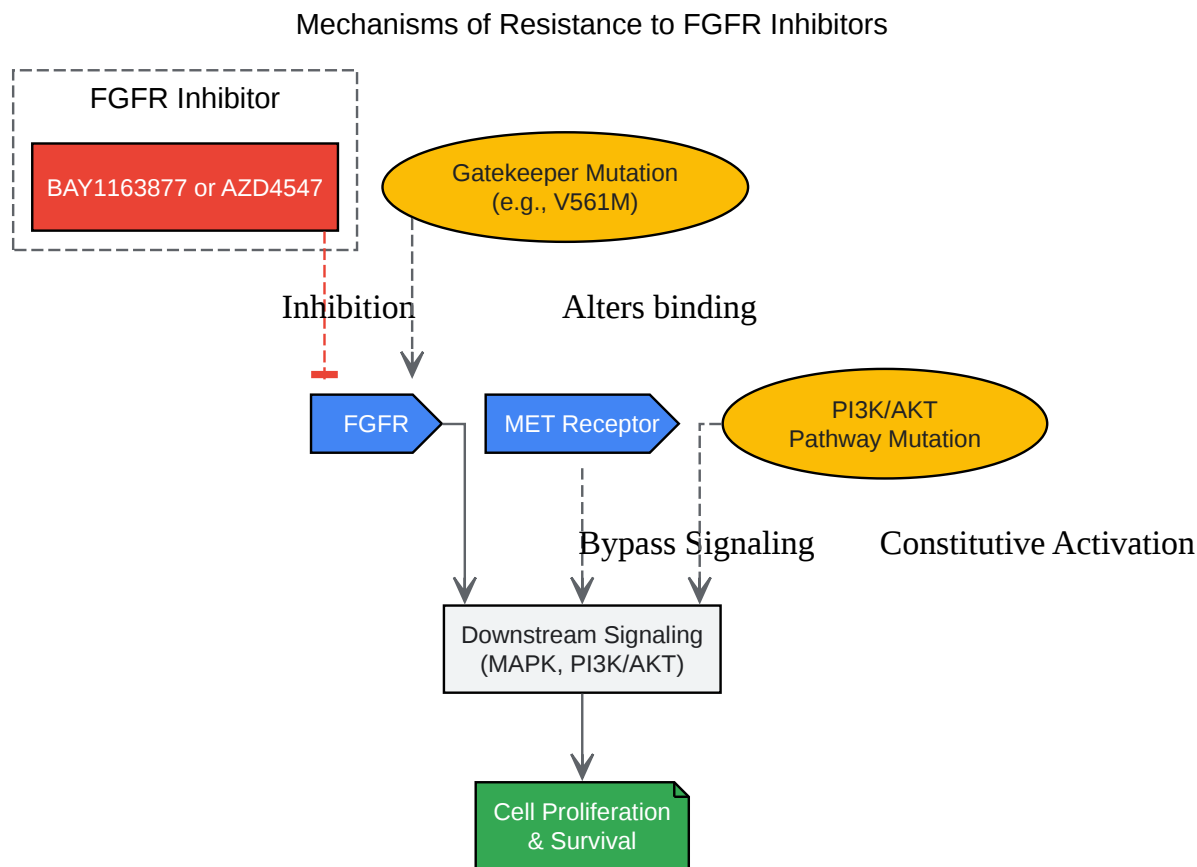
AZD4547:

- In an FGFR1-amplified non-small cell lung cancer (NSCLC) patient-derived tumor xenograft (PDTX) model, oral administration of AZD4547 at 6.25 and 12.5 mg/kg resulted in potent tumor regressions.[13]
- In a mouse xenograft model of ovarian cancer, AZD4547 at 15 mg/kg effectively inhibited tumor growth.[1]

Resistance Mechanisms

Acquired resistance is a significant challenge for FGFR-targeted therapies. Several mechanisms have been identified for both rogaratinib and AZD4547.

- **Gatekeeper Mutations:** Mutations in the FGFR kinase domain, such as the V561M mutation in FGFR1, can confer resistance to some FGFR inhibitors.[\[14\]](#)[\[15\]](#) Interestingly, while the V561M mutation significantly reduces the affinity of some inhibitors, AZD4547 retains nanomolar binding affinity, suggesting alternative resistance mechanisms are at play.[\[14\]](#)[\[16\]](#)
- **Bypass Signaling:** Upregulation of alternative receptor tyrosine kinases (RTKs) can provide a bypass signaling route, circumventing the FGFR blockade. Activation of MET has been observed in cells resistant to both rogaratinib and AZD4547.[\[17\]](#)[\[18\]](#) In AZD4547-resistant cells, this can occur in an ERBB3-dependent manner.[\[17\]](#)[\[18\]](#)
- **Downstream Pathway Activation:** Alterations in downstream signaling components, such as mutations in the PI3K/AKT/mTOR pathway, can lead to primary resistance to FGFR inhibition.[\[3\]](#)



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Caption: Overview of resistance mechanisms to FGFR inhibitors.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against recombinant FGFR kinases.
- Methodology: The inhibitory activity is assessed using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radioisotope incorporation.^{[2][4]} Recombinant FGFR kinase, a substrate peptide, and ATP are incubated with varying concentrations of the inhibitor.^{[2][4]} Kinase activity is measured by quantifying the amount of phosphorylated substrate.^[4]

Cell Viability Assay (MTT/CCK-8 Protocol)

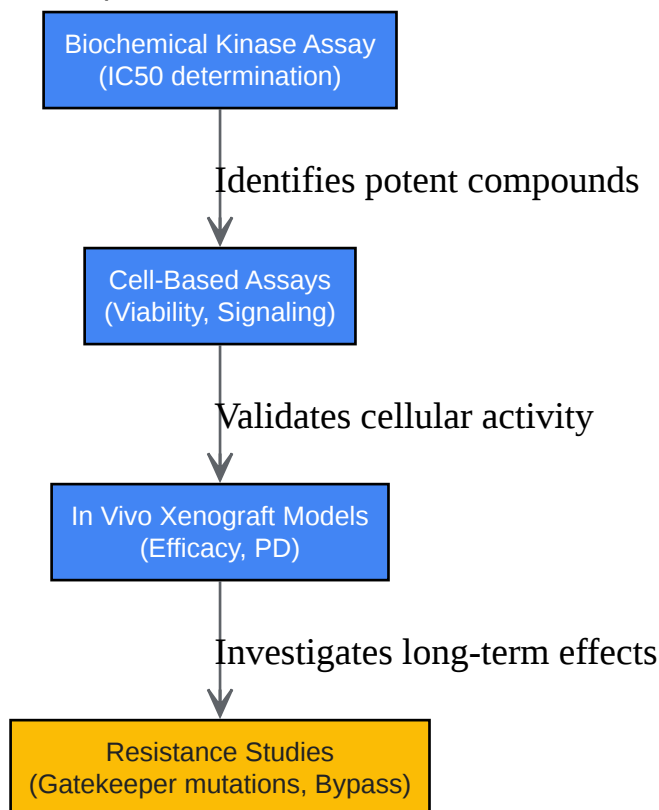
- Objective: To evaluate the effect of the inhibitor on the growth and viability of cancer cell lines.
- Methodology:
 - Cells are seeded in 96-well plates and allowed to adhere.
 - Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 48-72 hours).[\[1\]](#)[\[4\]](#)
 - A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[\[1\]](#)[\[4\]](#)
 - Viable cells metabolize the reagent to a colored formazan product, and the absorbance is measured using a microplate reader.[\[1\]](#)[\[4\]](#)
 - The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is calculated.[\[10\]](#)

In Vivo Xenograft Model (General Protocol)

- Objective: To assess the anti-tumor efficacy of the inhibitor in a living organism.
- Methodology:
 - Immunocompromised mice are subcutaneously implanted with tumor cells or patient-derived tumor fragments.[\[2\]](#)[\[13\]](#)
 - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
 - The inhibitor is administered orally at specified doses and schedules.[\[2\]](#)[\[13\]](#)
 - Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated proteins).[7]

General Experimental Workflow for Inhibitor Evaluation



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Caption: A simplified workflow for the preclinical evaluation of FGFR inhibitors.

Conclusion

Both **BAY1163877** (rogaratinib) and AZD4547 are potent inhibitors of the FGFR signaling pathway with demonstrated preclinical efficacy in FGFR-driven cancer models. Rogaratinib offers broader coverage of all four FGFR isoforms, while AZD4547 is more selective for FGFR1-3. The choice between these inhibitors for research or therapeutic development may depend on the specific FGFR alterations present in the tumor and the potential for off-target effects. Understanding the mechanisms of resistance, particularly the role of gatekeeper mutations and bypass signaling pathways, is crucial for the development of effective combination strategies to overcome treatment failure. Further head-to-head comparative

studies would be beneficial to delineate the subtle differences in their efficacy and safety profiles.

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